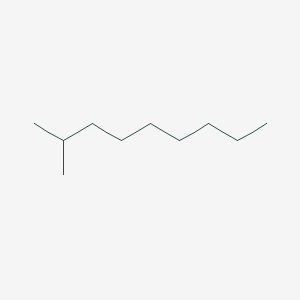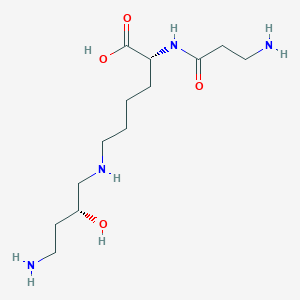
2-戊炔
描述
科学研究应用
2-Pentyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with enzymes and other biological molecules.
Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.
作用机制
Target of Action
2-Pentyne, an organic compound with the formula CH₃CH₂C≡CCH₃ , is an internal alkyne . It primarily targets carbon atoms in organic compounds during chemical reactions .
Mode of Action
2-Pentyne interacts with its targets through a series of chemical reactions. For instance, terminal alkynes like 1-pentyne can be rearranged to form 2-pentyne in a solution of ethanolic potassium hydroxide or NaNH2 / NH3 . This rearrangement involves the movement of a hydrogen atom from one carbon atom to another, resulting in the formation of a new carbon-carbon triple bond .
Biochemical Pathways
The biochemical pathways involving 2-Pentyne are primarily related to its synthesis and reactions. For example, 2-Pentyne can be synthesized by the rearrangement of 1-pentyne in a solution of ethanolic potassium hydroxide or NaNH2 / NH3 . This reaction involves the deprotonation of terminal alkynes by strong bases, such as NaH or NaNH2, to form alkynide anions . These anions can then participate in S N 2 reactions with primary substrates to form new carbon-carbon bonds .
Result of Action
The result of 2-Pentyne’s action is the formation of new organic compounds through chemical reactions. For instance, the deprotonation of terminal alkynes can lead to the formation of alkynide anions, which can then react with primary substrates in S N 2 reactions to form new carbon-carbon bonds .
Action Environment
The action of 2-Pentyne is influenced by various environmental factors. For example, the rearrangement of 1-pentyne to 2-Pentyne requires a solution of ethanolic potassium hydroxide or NaNH2 / NH3 . The presence of these strong bases is necessary for the deprotonation of terminal alkynes . Additionally, the temperature and pressure of the reaction environment can also influence the rate and yield of the reactions involving 2-Pentyne .
生化分析
Biochemical Properties
2-Pentyne plays a role in various biochemical reactions, particularly in the context of organic synthesis. It can be synthesized by the rearrangement of 1-pentyne in a solution of ethanolic potassium hydroxide or sodium amide in ammonia . In biochemical reactions, 2-Pentyne interacts with enzymes such as palladium-supported nanoparticles, which have been used to test its catalytic activity
Molecular Mechanism
At the molecular level, 2-Pentyne exerts its effects through binding interactions with biomolecules. Its triple bond structure allows it to participate in various chemical reactions, including enzyme inhibition or activation. The compound’s ability to interact with enzymes like palladium-supported nanoparticles suggests that it can influence biochemical pathways by altering enzyme activity
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Pentyne are important factors to consider. The compound has a boiling point of 56 to 57°C and a melting point of -109°C . Over time, 2-Pentyne may degrade, affecting its long-term impact on cellular function. In vitro and in vivo studies are necessary to observe these temporal effects and understand the compound’s stability under different conditions.
Metabolic Pathways
2-Pentyne is involved in metabolic pathways that include its synthesis and degradation. The compound interacts with enzymes such as palladium-supported nanoparticles, which facilitate its catalytic activity . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic pathways in which 2-Pentyne participates.
准备方法
Synthetic Routes and Reaction Conditions: 2-Pentyne can be synthesized through the rearrangement of 1-pentyne in a solution of ethanolic potassium hydroxide or sodium amide in ammonia . Another common method involves the double dehydrohalogenation of vicinal dihalides using a strong base such as sodium amide .
Industrial Production Methods: Industrial production of 2-pentyne typically involves the catalytic dehydrogenation of alkanes or the partial hydrogenation of alkynes. These processes are carried out under controlled conditions to ensure the selective formation of the desired alkyne.
化学反应分析
Types of Reactions: 2-Pentyne undergoes various chemical reactions, including:
Addition Reactions: The triple bond in 2-pentyne can participate in addition reactions with halogens, hydrogen halides, and water.
Oxidation: Oxidation of 2-pentyne can yield diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction of 2-pentyne with hydrogen in the presence of a metal catalyst can produce pentane or pentenes.
Common Reagents and Conditions:
Hydration: Mercuric ion (Hg²⁺) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃).
Reduction: Hydrogen gas (H₂) with a palladium or nickel catalyst.
Major Products Formed:
Hydration: 2-Pentanone and 3-pentanone.
Oxidation: Diketones or carboxylic acids.
Reduction: Pentane or pentenes.
相似化合物的比较
1-Pentyne: A terminal alkyne with the triple bond at the end of the carbon chain.
3-Methyl-1-butyne: A branched alkyne with a similar structure but an additional methyl group.
Uniqueness of 2-Pentyne: 2-Pentyne is unique due to its internal triple bond, which imparts different chemical properties compared to terminal alkynes like 1-pentyne. This internal positioning affects its reactivity and the types of reactions it can undergo .
属性
IUPAC Name |
pent-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-3-5-4-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTDTMONXHODTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211758 | |
| Record name | Pent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | 2-Pentyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19671 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
236.0 [mmHg] | |
| Record name | 2-Pentyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19671 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
627-21-4 | |
| Record name | 2-Pentyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pent-2-Yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pent-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-2-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENT-2-YNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57NG6HKI9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Pentyne?
A1: 2-Pentyne has the molecular formula C5H8 and a molecular weight of 68.12 g/mol. []
Q2: Are there any notable spectroscopic features of 2-Pentyne?
A2: Yes, the infrared and Raman spectra of 2-Pentyne have been extensively studied and vibrational assignments made with the aid of normal coordinate calculations. [, ] A modified valence force field with 32 parameters was utilized, and 15 force constants were adjusted to achieve an average error of 2.7 cm−1 (0.41%) when fitting 29 frequencies. [, ]
Q3: How stable is poly(4-methyl-2-pentyne) (PMP) at elevated temperatures?
A3: PMP, a polymer derived from 4-methyl-2-pentyne, exhibits limited thermal-oxidative stability. The addition of phenolic antioxidants such as Irganox 1076 and Irganox 1010 has been shown to improve the stability of PMP films at 140 °C, allowing them to retain their strength and gas transport properties for at least 150 h. []
Q4: Can PMP be used to create mechanically stable membranes?
A4: Yes, crosslinking PMP with a bis azide like 4,4′-(hexafluoroisopropylidene)diphenyl azide [HFBAA] using UV irradiation effectively renders the membranes insoluble in common PMP solvents like cyclohexane and carbon tetrachloride. This process enhances the mechanical stability of PMP membranes. []
Q5: How does the incorporation of fumed silica nanoparticles affect the properties of poly(4-methyl-2-pentyne) membranes?
A5: The addition of fumed silica nanoparticles to PMP disrupts polymer chain packing and subtly increases the size of free volume elements. This leads to simultaneous enhancements in membrane permeability and selectivity for larger organic molecules over small permanent gases, a highly unusual observation in filled polymer systems. []
Q6: Does the addition of fumed silica to PMP impact gas and vapor uptake?
A6: No, gas and vapor uptake in PMP/fumed silica nanocomposites remains largely unaffected by the presence of fumed silica at concentrations up to 40 wt %. []
Q7: How does the presence of fumed silica affect the permeability of PMP to different sized penetrants?
A7: Interestingly, the addition of fumed silica to PMP increases the permeability of large penetrants to a greater extent than that of small gases, resulting in a reduction in diffusivity selectivity. This effect leads to increased vapor selectivity in the nanocomposites with increasing fumed silica concentration. []
Q8: Can bio-derived precious metal catalysts be synthesized using 2-pentyne?
A8: Yes, research has demonstrated the synthesis of bio-derived precious metal catalysts using E. coli to reduce Pd(II) or Pt(IV) to nanoparticulate cell-bound Pd(0) and Pt(0) from spent automotive catalyst leachates. These metallised cells, when used as catalysts for 2-pentyne hydrogenation, show a more than 3-fold enhanced selectivity towards the desired cis-pentene product compared to commercial Pd on Al2O3 catalysts. []
Q9: How effective are molecular dynamics (MD) simulations in studying gas transport in polymers containing 2-pentyne derivatives?
A9: MD simulations have proven to be highly valuable in understanding gas transport in PMP. These simulations provide insights into penetrant diffusivity, solubility, and permeability. Notably, MD simulations revealed that both methane and n-butane exhibit significantly lower diffusivities in polyethylene compared to PMP and polydimethylsiloxane, attributed to differences in accessible cavity fraction and chain oscillation flexibility. []
Q10: Have MD simulations been used to investigate the role of nanoparticles in composite membranes containing 2-pentyne derivatives?
A10: Yes, MD simulations have been employed to explore the impact of silica nanoparticles on penetrant transport in PMP composites. These simulations helped establish the variation in cavity size distribution due to the presence of nanoparticles and aided in calculating the diffusivity, solubility coefficients, and permeability of different penetrants in the composite material. []
Q11: Have any quantitative structure-activity relationship (QSAR) models been developed for 2-Pentyne derivatives?
A11: While specific QSAR models for 2-Pentyne derivatives have not been explicitly discussed in the provided research papers, the studies highlight the influence of structural modifications on material properties. For instance, the number and branching of side chains in polymers derived from various methylpentynes directly correlate with their color and softening point. []
Q12: Have any formulation strategies been explored to enhance the stability, solubility, or bioavailability of 2-Pentyne or its derivatives?
A12: The provided research primarily focuses on the material properties and catalytic applications of 2-pentyne derivatives, with limited information on their formulation for enhanced stability, solubility, or bioavailability.
Q13: What analytical techniques are used to characterize the surface of plasma-treated poly(4-methyl-2-pentyne) membranes?
A13: X-ray photoelectron spectroscopy (XPS) is a valuable tool for analyzing the surface composition and chemical states of plasma-treated PMP membranes. Additionally, contact angle measurements using a contact-angle goniometer provide insights into changes in surface hydrophobicity/hydrophilicity after plasma treatment. []
Q14: Is there any information available on the environmental impact and degradation of 2-Pentyne or its derivatives?
A14: The provided research does not offer specific details about the ecotoxicological effects or degradation pathways of 2-Pentyne or its derivatives.
Q15: What are some essential research tools and resources used in studying 2-Pentyne and its derivatives?
A15: Research on 2-Pentyne and its derivatives heavily relies on:
- Spectroscopy: Infrared and Raman spectroscopy are crucial for structural characterization. [, ]
- Nuclear Magnetic Resonance (NMR): NMR, particularly 1H and 13C NMR, is essential for studying the structure and dynamics of 2-Pentyne-containing compounds. [, ]
- Chromatography: Gas chromatography, often coupled with mass spectrometry, is vital for separating and identifying 2-Pentyne and its isomers in complex mixtures. []
- Computational Chemistry Software: Molecular dynamics simulation packages are indispensable for investigating the behavior of 2-Pentyne-containing systems at the molecular level. [, ]
Q16: What are some historical milestones in the research of 2-Pentyne and its derivatives?
A16: The provided research highlights a key historical milestone: the emergence of transition metal catalysts for the polymerization of methylpentynes, including 2-Pentyne. This development enabled the synthesis of high-molecular-weight polymers with varying side chain structures, paving the way for exploring their diverse material properties. []
Q17: What are some examples of cross-disciplinary research and collaboration involving 2-Pentyne and its derivatives?
A17: The development of bio-derived precious metal catalysts using 2-pentyne beautifully exemplifies cross-disciplinary synergy. This research bridges biotechnology and catalysis by employing engineered E. coli to recover and transform precious metals from spent automotive catalysts into active catalysts for 2-pentyne hydrogenation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


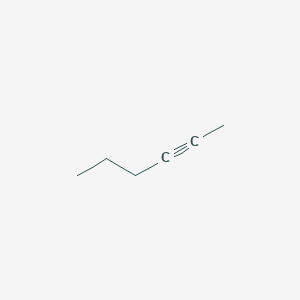


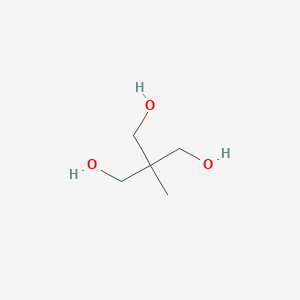

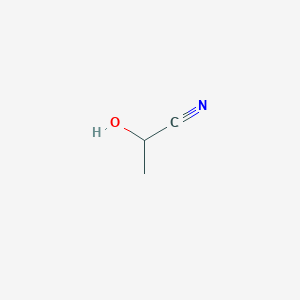
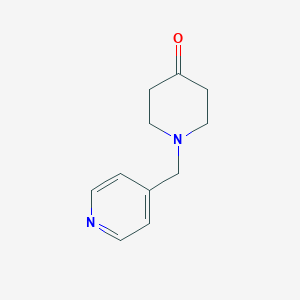
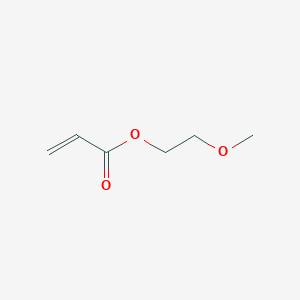
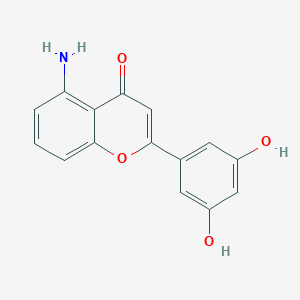
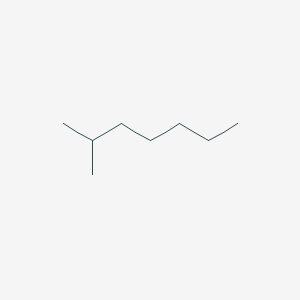
![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)
